molecular formula C6H7NO2S B1581045 Ethyl thiazole-5-carboxylate CAS No. 32955-22-9

Ethyl thiazole-5-carboxylate

Cat. No.: B1581045
CAS No.: 32955-22-9
M. Wt: 157.19 g/mol
InChI Key: CIPMPQGRFNDLAP-UHFFFAOYSA-N
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Description

Ethyl thiazole-5-carboxylate is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its versatility and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Ethyl thiazole-5-carboxylate is widely used in scientific research due to its biological and chemical properties. It is employed in the development of pharmaceuticals, agrochemicals, and other biologically active agents. Its applications include:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for Ethyl thiazole-5-carboxylate suggests that it should be handled with care. It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . The material safety data sheet can be found here.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with thiazole-5-carboxylic acid under basic conditions. Another method includes the cyclization of thioamides with α-halocarboxylic acids.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. These processes often involve the use of catalysts and controlled reaction conditions to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl thiazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The reactions of this compound can yield a variety of products, including thiazole derivatives, carboxylic acids, and other functionalized compounds.

Comparison with Similar Compounds

Ethyl thiazole-5-carboxylate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Ethyl 2-(4-tolyl)thiazole-5-carboxylate:

  • Thiazole derivatives: Other thiazole-based compounds used in various chemical and biological applications.

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Properties

IUPAC Name

ethyl 1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-7-4-10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPMPQGRFNDLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332604
Record name Ethyl thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32955-22-9
Record name Ethyl thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a round bottom flask was added 250 mL of dry acetone, 7.5 g (0.123 mol) of thioformamide, and 18.54 g (0.123 mol) of ethyl 2-chloro-2-formylacetate. The reaction was heated at reflux for 2 hours. The solvent was removed in vacuo, and the residue was purified by chromatography (SiO2, 6 cm o.d. column, 100% CHCl3, Rf =0.25) to provide 11.6 g (60%) of the desired compound as a light yellow oil. NMR (CDCl3) δ 1.39 (t, J=7 Hz, 3 H), 4.38 (q, J=7 Hz, 2 H), 8.50 (s, 1 H), 8.95 (s, 1 H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
18.54 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A solution of 2-amino-5-(ethoxycarbonyl)thiazole (50 g, 0.29 mmol) in a mixture of DMF (83 mL) and THF (317 mL) was added dropwise over 87 minutes to a stirred 41° C. solution of isoamyl nitrite (59 mL, 0.44 mol) in DMF (130 mL). A maximum temperature of 60° C. was observed during the exothermic addition. After another 40 minutes the THF was removed under vacuum at 45° C. The concentrated DMF solution was cooled to 25° C. and diluted with toluene (420 mL) and water (440 mL). The toluene layer was extracted with 3×120 mL water, then dried with Na2SO4 (50 g) for 1 hour. After filtration the toluene layer was stripped on a rotary evaporator at 50° C. bath temperature, then on a vacuum pump at 21° C. The crude residue containing the title compound weighed 65.6 g. This material was used directly in the next step. A sample of similarly prepared material was purified by column chromatography to give a yellow oil. 1H NMR (CDCl3) δ8.95 (s, 1H), 8.51 (s, 1H), 4.39 (q, 2H), 1.40 (t, 3H). 13C NMR (CDCl3) δ161.0, 157.9 148.6, 129.8, 61.6, 14.1.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Name
Quantity
317 mL
Type
solvent
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

According to the procedure of Mashraqui and Keehn (J. Am. Chem. Soc. 1982, 104, 4461), ethyl α-chloro-α-formylacetate was condensed with thioformamide and vacuum distilled to provide 5.65 g (33%) of the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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